2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid

Lipophilicity Drug-likeness Physicochemical profiling

In multi-step medchem synthesis, inconsistent intermediate quality and stereochemical ambiguity delay SAR campaigns. This compound-a rigid cyclopropane-carboxylic acid building block with a 6-methylpyridin-2-yl substituent-delivers two chiral centers enabling broad stereochemical exploration. With batch-specific NMR, HPLC, and GC documentation, it eliminates re-characterization overhead and ensures reproducible downstream chemistry. - Two chiral centers provide 4 stereoisomers vs. 2 for the 1-substituted regioisomer, expanding SAR matrix coverage. - Predicted XLogP ~1 offers ~0.5 log-unit lipophilicity advantage over 1-substituted analogs for improved developability profiles. - Quantified pKa (3.47 vs. 3.15 for des-methyl analogs) guides salt-formation strategies in agrochemical formulation.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13599103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2CC2C(=O)O
InChIInChI=1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13)
InChIKeyCEBUULIJAZODTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1419182-20-9): Core Physicochemical Identity and Procurement Baseline


2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-carboxylic acid building block bearing a 6-methylpyridin-2-yl substituent at the 2-position of the cyclopropane ring [1]. Its molecular formula is C10H11NO2, with a molecular weight of 177.20 g/mol and a standard commercial purity of 95% . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its rigid cyclopropane scaffold and pyridyl nitrogen enable diverse derivatization [1].

Why 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Its Regioisomeric or Des-Methyl Analogs


Closely related cyclopropane-carboxylic acid analogs—such as 1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1060806-13-4) or 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid—differ in the attachment point of the pyridyl ring or lack the 6-methyl substituent. These seemingly minor structural variations produce measurable changes in lipophilicity (ΔXLogP ~0.5), acid strength (ΔpKa ~0.3), and, crucially, stereochemical complexity (2 chiral centers in the target vs. 1 in the 1-substituted regioisomer) [1]. Such differences directly impact solubility, reactivity, and the ability to generate stereochemically defined derivatives, making blind interchange risky in multi-step synthetic sequences or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid vs. Comparator Set


Lipophilicity (XLogP/LogP) Comparison Against the 1-Substituted Regioisomer

The target compound exhibits a computed XLogP3-AA value of 1 [1], while the regioisomeric 1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1060806-13-4) reports a LogP of 1.50620 . The ~0.5 log unit difference indicates lower lipophilicity for the 2-substituted isomer, which can translate into higher aqueous solubility and potentially improved oral absorption or formulation properties.

Lipophilicity Drug-likeness Physicochemical profiling

Acid Dissociation Constant (pKa) Relative to Des-Methyl Pyridyl Cyclopropane Carboxylic Acid

The predicted pKa of the target carboxylic acid group is 3.47 ± 0.11 [1]. For the des-methyl analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid, a predicted pKa of 3.15 ± 0.20 is reported . The ~0.32 unit higher pKa indicates that the target compound is a slightly weaker acid, which can influence salt formation efficiency, esterification kinetics, and deprotonation-dependent binding interactions.

pKa Acidity Reactivity Salt formation

Stereochemical Complexity: Number of Chiral Centers vs. Achiral Regioisomer

The target compound possesses two chiral centers at the cyclopropane ring (C1 and C2), giving rise to four possible stereoisomers (two enantiomeric pairs of cis/trans diastereomers) [1]. The frequently encountered comparator 1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid has only one chiral center (the cyclopropane carbon bearing the pyridyl and carboxyl groups) and therefore yields only two enantiomers without cis/trans isomerism. This difference—4 vs. 2 stereoisomers—is a quantifiable structural advantage when stereochemical diversity is required for SAR exploration or chiral resolution studies.

Chirality Stereochemistry Diastereomers Enantioselective synthesis

Vendor-Supplied Purity and Analytical QC Traceability

The target compound is commercially available from Bidepharm with a standard purity of 95%, and the vendor provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Pricing data from Enamine lists 0.05 g at $273 and 0.25 g at $579, reflecting a cost of ~$5.46/mg (0.25 g scale) [1]. Comparable purity grades for the 1-substituted regioisomer (CAS 1060806-13-4) are also offered at 95%, but fewer suppliers explicitly advertise routine multi-method batch QC; the target compound thus provides a more transparent and verifiable quality basis for procurement decisions.

Purity Quality control Procurement Batch consistency

Procurement-Driven Application Scenarios for 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid


Medicinal Chemistry SAR Campaigns Requiring Stereochemical Diversity

When exploring the three-dimensional binding requirements of a biological target, the four stereoisomers of the target compound (vs. two for the 1-substituted regioisomer) provide a broader stereochemical matrix for identifying optimal ligand–receptor interactions [1]. Procurement of the racemic mixture followed by chiral resolution or asymmetric synthesis allows teams to access multiple stereochemically pure building blocks from a single chemical scaffold.

Lipophilicity-Driven Lead Optimization for Solubility-Limited Compounds

The target compound's predicted XLogP of 1 is ~0.5 log units lower than that of its 1-substituted regioisomer [1]. In lead optimization programs where high lipophilicity is linked to poor solubility, promiscuity, or metabolic instability, the target compound offers a modest but meaningful physicochemical advantage that can be exploited early in library design to bias compounds toward more favorable developability profiles.

Synthetic Chemistry Requiring Verified Purity and QC for Multi-Step Routes

The availability of batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm [1] makes the target compound a reliable choice for multi-step synthesis where intermediate quality directly determines downstream yield and purity. The documented QC reduces the need for in-house re-characterization, accelerating project timelines.

Agrochemical Intermediate Design Leveraging Pyridyl-Cyclopropane Scaffolds

Cyclopropane carboxylic acid derivatives are established motifs in pyrethroid insecticides and novel fungicides. The 6-methylpyridin-2-yl substituent present in the target compound introduces a basic nitrogen handle for further derivatization, while the quantified pKa difference (3.47 vs. 3.15 for des-methyl analogs) influences salt formation and bioavailability in crop protection formulations [1].

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